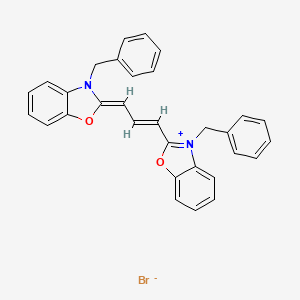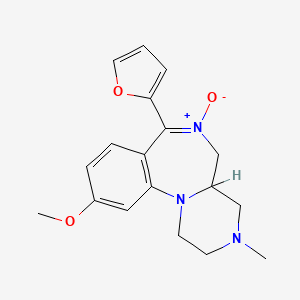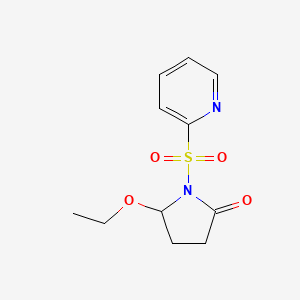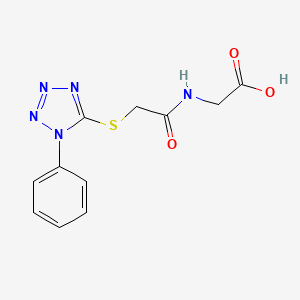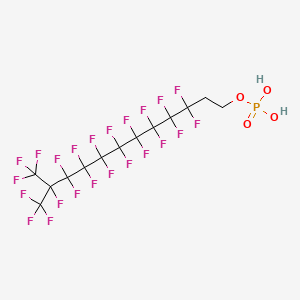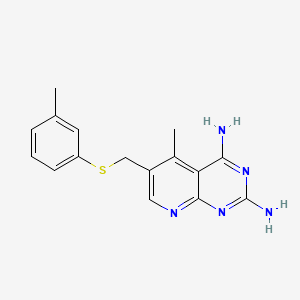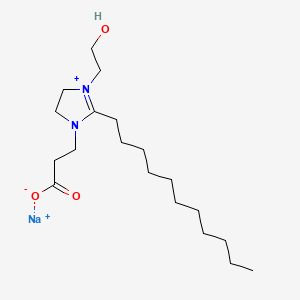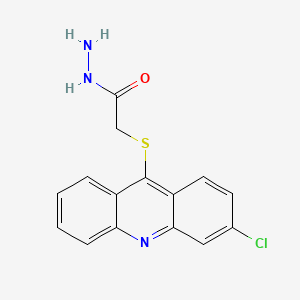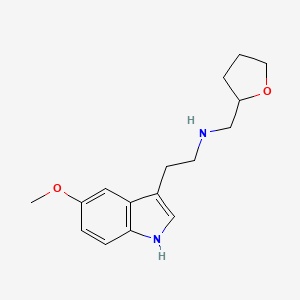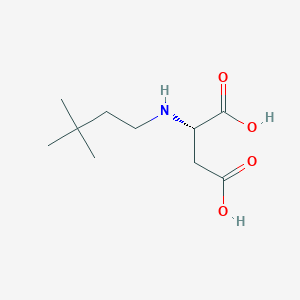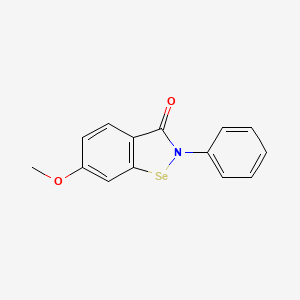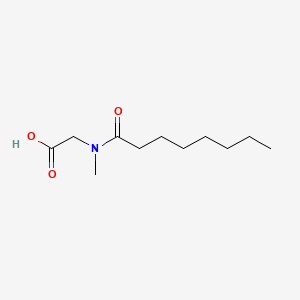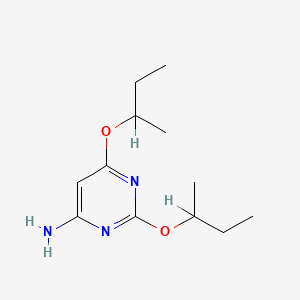
2,6-Di-(sec-butoxy)-4-aminopyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Di-(sec-butoxy)-4-aminopyrimidine is an organic compound belonging to the class of aminopyrimidines. This compound is characterized by the presence of two sec-butoxy groups attached to the 2 and 6 positions of the pyrimidine ring, and an amino group at the 4 position. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-(sec-butoxy)-4-aminopyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,6-dichloropyrimidine and sec-butyl alcohol.
Nucleophilic Substitution: The 2,6-dichloropyrimidine undergoes nucleophilic substitution reactions with sec-butyl alcohol in the presence of a base, such as potassium carbonate, to form 2,6-Di-(sec-butoxy)pyrimidine.
Amination: The intermediate 2,6-Di-(sec-butoxy)pyrimidine is then subjected to amination using ammonia or an amine source to introduce the amino group at the 4 position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Di-(sec-butoxy)-4-aminopyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where the sec-butoxy or amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or acylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
2,6-Di-(sec-butoxy)-4-aminopyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound may be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: The compound can be used in the development of agrochemicals, such as herbicides and pesticides, and in materials science for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2,6-Di-(sec-butoxy)-4-aminopyrimidine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the sec-butoxy and amino groups allows for specific binding interactions and modulation of biological activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with nucleic acid function.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-(tert-butoxy)-4-aminopyrimidine: Similar structure but with tert-butoxy groups instead of sec-butoxy groups.
2,6-Di-(methoxy)-4-aminopyrimidine: Similar structure but with methoxy groups instead of sec-butoxy groups.
2,6-Di-(ethoxy)-4-aminopyrimidine: Similar structure but with ethoxy groups instead of sec-butoxy groups.
Uniqueness
2,6-Di-(sec-butoxy)-4-aminopyrimidine is unique due to the presence of sec-butoxy groups, which provide distinct steric and electronic properties compared to other alkoxy-substituted pyrimidines. These properties can influence the compound’s reactivity, binding interactions, and overall biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
91691-91-7 |
|---|---|
Molecular Formula |
C12H21N3O2 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
2,6-di(butan-2-yloxy)pyrimidin-4-amine |
InChI |
InChI=1S/C12H21N3O2/c1-5-8(3)16-11-7-10(13)14-12(15-11)17-9(4)6-2/h7-9H,5-6H2,1-4H3,(H2,13,14,15) |
InChI Key |
PYJCXRJFSJTQMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OC1=NC(=NC(=C1)N)OC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


